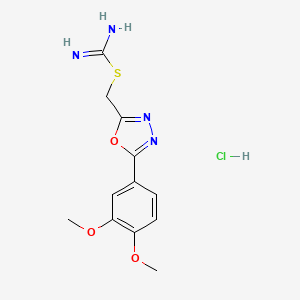

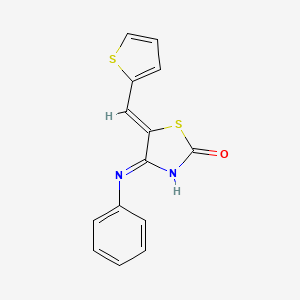

![molecular formula C7H9ClO4S B2841567 (4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride CAS No. 1936003-12-1](/img/structure/B2841567.png)

(4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1936003-12-1 . The IUPAC name for this compound is also "(4-oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride" . The molecular weight of this compound is 224.66 .

Molecular Structure Analysis

The InChI code for “(4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride” is 1S/C7H9ClO4S/c8-13(10,11)4-5-3-7(1-2-7)6(9)12-5/h5H,1-4H2 . This code provides a unique representation of the molecular structure.Aplicaciones Científicas De Investigación

Activation Pathways and Derivative Synthesis

Methanesulfonyl chloride is instrumental in activating hydroxyl groups towards nucleophilic substitution, leading to various functional derivatives. A study by Khoroshunova et al. (2021) explored the reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with methanesulfonyl chloride. Depending on the substituents, these reactions produced hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole derivatives, demonstrating the compound's utility in synthesizing complex cyclic structures (Khoroshunova et al., 2021).

Molecular Structure Studies

Methanesulfonyl chloride's molecular structure has been studied using electron diffraction, offering insights into its geometrical parameters and comparing them with other related compounds. This foundational knowledge is crucial for understanding its reactivity and designing subsequent chemical reactions (Hargittai & Hargittai, 1973).

Ionic Liquid Applications

Research by Su et al. (2001) has shown that methanesulfonyl chloride, when combined with AlCl3, forms a room-temperature ionic liquid. This mixture was used to study the electrochemical properties of vanadium pentoxide films, highlighting the potential of methanesulfonyl chloride-based ionic liquids in battery technology and electrochemistry (Su, Winnick, & Kohl, 2001).

Epoxide Synthesis and Isomerization

Razin et al. (2006) explored the oxidation and subsequent isomerization of epoxides derived from 7-phenylsulfonyl-and 7-methylsulfonyl-6-methylidenebicyclo[3.1.1]heptanes. This study underscores the role of methanesulfonyl chloride in synthesizing and manipulating epoxide structures, which are valuable intermediates in organic synthesis (Razin, Ulin, & Vasin, 2006).

Sulfenyletherification Methods

Gao et al. (2018) introduced a method for the sulfenyletherification of unsaturated alcohols using dimethyl sulfoxide/oxalyl chloride, suggesting methanesulfenyl chloride as the active compound. This method exemplifies the broader utility of methanesulfonyl chloride derivatives in facilitating complex organic transformations (Gao et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

(4-oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO4S/c8-13(10,11)4-5-3-7(1-2-7)6(9)12-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEMPZBKPZFSGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(OC2=O)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

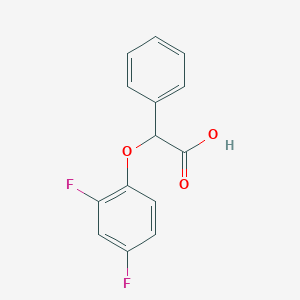

![1-(4-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2841485.png)

![2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide](/img/structure/B2841487.png)

![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2841488.png)

![2,8,10-Trimethyl-4-(4-(2-methylallyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2841500.png)

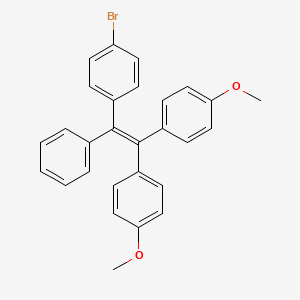

![2-phenyl-N-[4-[4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]phenyl]quinoline-4-carboxamide](/img/structure/B2841504.png)

![5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid](/img/structure/B2841505.png)